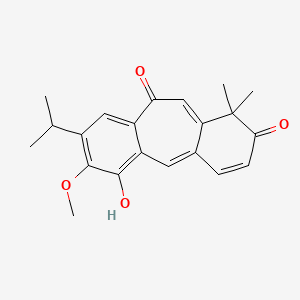

Taxamairin A

Description

Structure

3D Structure

Propriétés

Numéro CAS |

110300-76-0 |

|---|---|

Formule moléculaire |

C21H22O4 |

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

15-hydroxy-14-methoxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),2,4,8,11,13-hexaene-6,10-dione |

InChI |

InChI=1S/C21H22O4/c1-11(2)13-9-14-15(19(24)20(13)25-5)8-12-6-7-18(23)21(3,4)16(12)10-17(14)22/h6-11,24H,1-5H3 |

Clé InChI |

LKWPNJGNAHHUDE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)O)OC |

SMILES canonique |

CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)O)OC |

Autres numéros CAS |

110300-76-0 |

Synonymes |

taxamairin A taxamairin-A |

Origine du produit |

United States |

Natural Occurrence, Isolation, and Diversity of Taxamairins

Discovery and Isolation from Taxus Species and Other Genera

The initial discovery and isolation of Taxamairin A, along with its counterpart Taxamairin B, occurred in 1987 from the bark of Taxus mairei. google.comnih.gov Subsequent research has identified this compound in other species of the yew family, including the Japanese yew (Taxus cuspidata) and the Himalayan yew (Taxus wallichiana). nih.gov The isolation of taxamairins, like other taxanes, from their natural sources typically involves solvent extraction from the plant material, followed by various chromatographic techniques to separate and purify the individual compounds.

Commonly employed methods for extracting taxanes from Taxus species include maceration, reflux extraction, and ultrasound-assisted extraction, often using solvents like ethanol (B145695) or methanol (B129727). mdpi.com The purification of the crude extract to yield pure this compound and other taxanes is a meticulous process. This often involves multiple chromatographic steps, such as column chromatography on silica (B1680970) gel or reverse-phase liquid chromatography. koreascience.kr In some instances, anti-solvent recrystallization has been utilized to purify taxanes from crude extracts of T. mairei, with methanol as the solvent and water as the anti-solvent proving effective. mdpi.com

Diversity of Taxamairin Analogues

The taxamairin family of compounds exhibits considerable structural diversity. Following the initial discovery of this compound and B, a number of other analogues have been isolated and characterized. These include Taxamairin C, which has been identified in cell suspension cultures of Taxus cuspidata, and Taxamairins D through H, which were isolated from the twigs of Taxus mairei in 1998. google.comtandfonline.com More recently, another analogue, Taxamairin I, was isolated from the stem barks of Taxus wallichiana. researchgate.net Additionally, two previously unnamed taxamairins were identified from a dark brown callus culture of Taxus cuspidata. google.com This diversity highlights the biosynthetic plasticity within the Taxus genus, leading to a range of structurally related diterpenoids.

The following interactive table provides a summary of the known Taxamairin analogues and their natural sources:

| Compound Name | Natural Source(s) |

| This compound | Taxus mairei (bark), Taxus cuspidata, Taxus wallichiana |

| Taxamairin B | Taxus mairei (bark), Taxus wallichiana var. mairei |

| Taxamairin C | Taxus cuspidata (cell culture) |

| Taxamairins D-H | Taxus mairei (twigs) |

| Taxamairin I | Taxus wallichiana (stem bark) |

Comparative Analysis of this compound with Structurally Similar Natural Products

This compound belongs to the icetexane class of diterpenoids, which are characterized by a distinctive 6-7-6 tricyclic ring system. nih.gov A comparative analysis of this compound with other structurally similar natural products, such as Margocillin, reveals both commonalities and key differences in their chemical architecture.

Both this compound and Margocillin are part of the broader family of abietane-type diterpenes, which share a common biosynthetic origin. The icetexane skeleton of this compound is considered a rearranged abietane (B96969) framework. This structural relationship is a key feature in understanding the diversity of this class of natural products. While a direct, detailed comparative analysis in existing literature is limited, the fundamental difference lies in the core ring structure. The abietane skeleton is a 6-6-6 tricyclic system, whereas the icetexane skeleton of this compound is a 6-7-6 fused ring system. This rearrangement from the abietane precursor is a significant structural modification that defines the icetexane class.

The oxygenation pattern on the respective skeletons also contributes to their structural diversity. In this compound, the oxygenation is present at specific positions, contributing to its unique chemical properties. A detailed comparison of the specific substituent groups and their stereochemistry on the respective ring systems would further elucidate the subtle yet important structural differences between this compound and other abietane-type diterpenoids like Margocillin.

Elucidation of Molecular Structure and Stereochemistry

Advanced Spectroscopic Characterization for Complex Architecture

The structural elucidation of Taxamairin A, alongside related compounds like Taxamairin B, has been primarily achieved through comprehensive spectroscopic methods, with final confirmation often provided by X-ray crystallographic analysis. The rigorous characterization of such complex natural products relies heavily on advanced analytical techniques.

To ensure the purity and confirm the structure of compounds like this compound, standardized methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed for structural confirmation, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed stereochemical analysis. wikipedia.org

The assignment of the molecular structure is typically established through a combination of mass spectroscopy and extensive 1D and 2D NMR studies. These include 1H NMR and 13C NMR, along with advanced correlation experiments such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Dimeric Connectivity and Ether Linkage Analysis

While some literature has, at times, described this compound as having a dimeric structure formed via an ether linkage between two abietane (B96969) units, wikipedia.org the most widely accepted and consistently reported molecular formula for this compound (PubChem CID 130631) is C21H22O4. nih.govfrontiersin.org This molecular formula corresponds to a monomeric diterpenoid. Other dimeric abietanes, such as "Diabietane Ether," have been characterized with ether linkages, where their connectivity was clarified by HMBC correlations. It is important to note that Taxamairin C is described as having a dimeric ether-linked structure, which may contribute to occasional confusion in the literature regarding the dimeric nature of this compound. wikipedia.org Based on the predominant scientific consensus and PubChem data, this compound is primarily understood as a monomeric compound.

Stereochemical Assignment of Contiguous Stereocenters

The stereochemical complexity of this compound stems from its classification within the -fused tricyclic icetexane diterpenoid family. This complexity is particularly evident due to the presence of three contiguous stereocenters at C-1, C-6, and C-11, along with a strained trans-decalin system. wikipedia.org

The assignment of stereochemistry for such intricate molecules often involves a combination of experimental and theoretical approaches. NMR spectroscopy is a fundamental tool for this purpose. wikipedia.org Additionally, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are extensively utilized. These methods allow for the determination of absolute configurations by comparing experimentally obtained spectra with computationally simulated ones. Single-crystal X-ray analysis also serves as a definitive method for confirming both structure and stereochemistry.

Conformation of the Tricyclic Icetexane Core and Strained Systems

This compound features a tricyclic icetexane core, which is characteristic of its diterpenoid family. This core is defined by a central seven-membered ring that is flanked by two six-membered rings, forming a 6-7-6 tricyclic scaffold. wikipedia.org The icetexane skeleton can be biosynthetically derived from the contraction of the abietane skeleton. The inherent stereochemical complexity of this compound is further influenced by the presence of a strained trans-decalin system within its structure. wikipedia.org

Theoretical Approaches to Structural Confirmation

Theoretical computational methods play a crucial role in complementing experimental data for the definitive confirmation of molecular structure and stereochemistry. Time-dependent Density Functional Theory (TD-DFT) calculations, particularly of optical rotation, are employed for the elucidation of absolute configurations, providing valuable insights that support experimental findings.

Density Functional Theory (DFT) calculations are routinely integrated with experimental techniques such as NMR spectroscopy and X-ray diffraction to accurately determine both the structure and stereochemistry of complex natural products. Furthermore, computational studies can be instrumental in predicting and suggesting synthetic strategies, such as the installation of specific functional groups, by providing a deeper understanding of molecular interactions and reactivity. wikipedia.org

Biosynthetic Pathways and Biogenetic Relationships

Proposed Biogenesis from Diterpenoid Precursors

Taxamairin A belongs to the icetexane family of diterpenoids, which are characterized by a distinctive [6-7-6] tricyclic ring system. researchgate.netnih.gov It is widely believed that icetexanes are the products of an enzyme-mediated skeletal rearrangement of abietane (B96969) natural products, which possess a [6-6-6] tricyclic framework. nih.govtandfonline.com This proposed biogenesis has led to the formal naming of the icetexane skeleton as 9(10→20)-abeo-abietane. nih.gov

The core of this proposed pathway involves a key rearrangement step. It is hypothesized to begin with an abietane precursor, such as a compound analogous to structure 26 shown in biosynthetic schemes. nih.gov An enzymatic process, likely involving protonation and subsequent dehydration at the C(20) position, generates a primary carbocation intermediate (27 ). nih.gov This highly reactive intermediate then undergoes a Wagner-Meerwein rearrangement, where the C(9)-C(10) bond migrates to C(20). nih.gov This migration expands the central six-membered ring into a seven-membered ring, thus forming the characteristic icetexane core and a new carbocation at C(9) (28 ). nih.gov Subsequent trapping of this carbocation, for instance by water, would yield a hydroxylated icetexane scaffold (29 ), which can then undergo further modifications to produce the final diversity of icetexane diterpenoids, including this compound. nih.gov

Enzymatic Transformations and Key Biosynthetic Intermediates

The biosynthesis of diterpenoids is initiated from the common C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed in plastids. nih.govoup.com The construction of the diverse diterpenoid scaffolds from GGPP is typically catalyzed by two classes of enzymes: class II and class I diterpene synthases (diTPSs). nih.govbiorxiv.org Class II diTPSs catalyze the initial cyclization of the acyclic GGPP, while class I diTPSs take the resulting cyclic diphosphate intermediate and perform further cyclizations and rearrangements. nih.gov

Following the creation of the core hydrocarbon skeleton, a variety of cytochrome P450 monooxygenases (CYPs) introduce oxygen-containing functional groups (e.g., hydroxyls, ketones) at specific positions. oup.combiorxiv.org This functionalization is crucial for creating the vast structural diversity observed in diterpenoids. In the biosynthesis of abietane-type diterpenoids, which are the precursors to icetexanes, expansions of specific CYP subfamilies, such as CYP76AK in the Salvia genus, have been linked to the diversification of these metabolites. nih.govresearchgate.net

While the specific enzymes for this compound biosynthesis have not been fully elucidated, the proposed pathway points to several key intermediates and enzymatic functions.

| Key Intermediates & Enzymes in Proposed Icetexane Biosynthesis |

| This table outlines the critical components in the proposed biosynthetic pathway leading to the icetexane core structure from abietane precursors. |

| Component |

| Geranylgeranyl Diphosphate (GGPP) |

| Abietane-type Diterpenoid |

| Diterpene Synthases (diTPSs) |

| Cytochrome P450s (CYPs) |

| C(20)-activated Abietane Cation |

| Rearranged Icetexane Cation |

Biogenetic Relationship to Abietane and Other Icetexane Diterpenoids

This compound is structurally defined as an icetexane diterpenoid. nih.gov The biogenetic link between the abietane and icetexane skeletons is foundational to understanding this class of compounds. The defining transformation is the 9(10→20) abeo-rearrangement, which signifies the migration of the bond between carbons 9 and 10 to carbon 20, effectively cleaving the original C9-C10 bond and forming a new C9-C20 bond. nih.gov This converts the [6-6-6] fused ring system of abietanes into the [6-7-6] fused system of icetexanes. researchgate.netnih.gov

The icetexane family is diverse, with variations in the pattern and degree of oxygenation around the core scaffold. nih.gov A classification system has been proposed based on the oxygenation at specific carbon atoms (C3, C11, C12, C14, and C19). nih.gov Within this system, this compound (44 ) and the closely related Taxamairin B (45 ) are parent members of icetexane class 3. nih.gov This class is characterized by oxygenation at positions C(3), C(11), and C(12), with a lack of oxygenation at other key positions. nih.gov Other icetexanes, such as coulterone (class 4) and barbatusol, belong to different classes based on their unique oxygenation patterns, but all share the same fundamental rearranged abietane backbone. researchgate.netnih.gov

Convergent Evolution in Plant Secondary Metabolism

Convergent evolution is a phenomenon where organisms independently evolve similar traits as a result of having to adapt to similar environments or ecological niches. In plant secondary metabolism, this can manifest as the independent evolution of biosynthetic pathways leading to structurally similar compounds in distantly related species. nih.gov

The biosynthesis of terpenoids provides several examples of this principle. nih.govresearchgate.net For instance, the enzymes and biosynthetic gene clusters (BGCs) for producing certain monoterpenes and diterpenoids appear to have been assembled independently in different plant lineages. nih.gov The biosynthesis of clerodane diterpenoids, which are also derived from labdane-related precursors like abietanes, is suggested to have evolved convergently in the genera Scutellaria and Salvia. nih.govbiorxiv.org This is evidenced by the discovery of distinct enzymes catalyzing equivalent reactions in these different genera. nih.gov

While this compound is isolated from Taxus mairei (a gymnosperm), much of the detailed research on abietane biosynthesis has been conducted in angiosperms like Salvia species. nih.govnih.gov The existence of complex diterpenoid structures like abietanes and their rearranged counterparts across such evolutionarily distant plant groups suggests that the underlying enzymatic toolkits for their production may have arisen through convergent evolution. This highlights the remarkable capacity of plants to independently innovate complex chemical solutions to ecological challenges. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies

Approaches to the Icetexane Tricyclic Core

The construction of the central seven-membered ring fused to two six-membered rings is the key challenge in synthesizing the icetexane core. Several powerful catalytic and cyclization methods have been developed to address this.

Friedel-Crafts Annulation Methodologies

Early strategies for assembling the icetexane skeleton relied on Friedel-Crafts chemistry. This approach typically involves the acid-mediated annulation of a suitably functionalized acyclic precursor. For instance, a common strategy involves the cyclization of a prenylated geranyl precursor using a Lewis acid like aluminum chloride (AlCl₃) to form the AB ring system. Subsequent oxidative functionalization is then required to introduce the necessary features of the icetexane core. Another approach utilized a BF₃·OEt₂-catalyzed Friedel-Crafts alkylation to construct the tricyclic skeleton, highlighting the versatility of this method in forming the core structure of various icetexane-containing natural products. researchgate.net

Heck Reaction-Based Cyclization Strategies

The intramolecular Heck reaction has emerged as a powerful tool for the construction of the 6-7-6 fused icetexane scaffold. researchgate.netresearchgate.net This palladium-catalyzed reaction facilitates the formation of the central seven-membered ring with high efficiency. researchgate.net One notable synthesis of a Taxamairin analogue, Taxamairin B, utilized an intramolecular Heck reaction under hydrative conditions to furnish the tricyclic core. researchgate.net This strategy often begins with the alkylation of a cyclohexanone (B45756) derivative, followed by the crucial palladium-catalyzed cyclization to form the seven-membered ring. nih.gov The resulting intermediate can then be further elaborated to the final natural product. researchgate.net The efficiency of the Heck reaction in forming the key C-C bond of the cycloheptane (B1346806) ring has made it a popular choice in several total synthesis campaigns. nih.govrsc.orgresearchgate.net

Gold-Catalyzed Cyclization Approaches

More recently, gold-catalyzed cyclization reactions have been successfully applied to the synthesis of the icetexane core. nih.govresearcher.lifethieme-connect.comacs.org This methodology offers a mild and efficient way to construct the complex nih.govnih.govnih.gov-tricyclic system. nih.govresearcher.life In the synthesis of Taxamairin B and rosmaridiphenol, a gold-catalyzed cyclization of enynals was employed as the key step to form the icetexane core. nih.govresearcher.lifeacs.org This approach has proven to be broadly applicable for synthesizing various nih.govnih.govnih.gov-fused tricyclic compounds found in many icetexane diterpenoids. nih.govresearcher.lifeacs.org The reaction conditions are typically mild, and the gold catalyst provides high selectivity for the desired cyclization product. acs.org

Development of Synthetic Analogues and Derivatives

The promising biological activities of Taxamairin A have prompted the development of synthetic analogues and derivatives to explore structure-activity relationships and identify compounds with improved properties. polyu.edu.hk

Rational Design for Structural Modification

Based on the structure of this compound as a lead compound, rational design principles have been applied to create a library of chemical derivatives. polyu.edu.hkmdpi.com By systematically modifying different parts of the this compound scaffold, researchers have been able to probe the importance of various functional groups for its biological activity. polyu.edu.hk This approach has led to the identification of analogues with enhanced potency and reduced toxicity. polyu.edu.hk For example, through this process, Taxamairin B was identified as having greater anti-inflammatory activity than this compound. polyu.edu.hk The insights gained from these studies are crucial for the development of new therapeutic agents based on the icetexane scaffold. mdpi.com

Chemoenzymatic Synthetic Routes

While the total chemical synthesis of complex natural products like this compound represents a significant achievement in organic chemistry, chemoenzymatic strategies offer a powerful alternative. These approaches leverage the inherent selectivity and efficiency of enzymes to perform challenging chemical transformations, often under milder conditions and with fewer protecting group manipulations than purely chemical routes. Although a dedicated chemoenzymatic synthesis for this compound has not been explicitly detailed in the scientific literature, a plausible strategy can be formulated based on the known biosynthesis of icetexane diterpenoids and the enzymatic modification of related compounds.

The proposed biosynthetic pathway for icetexanes, the structural family to which this compound belongs, begins with an abietane-type diterpene precursor. This precursor undergoes an enzyme-mediated rearrangement of its 6-6-6 tricyclic framework to form the characteristic 6-7-6 fused ring system of the icetexanes. nih.govnih.gov This natural strategy highlights key enzymatic steps that could be harnessed in a laboratory setting.

A hypothetical chemoenzymatic route to this compound would likely involve a combination of chemical synthesis to construct a suitable precursor, followed by key enzymatic transformations for skeletal rearrangement and late-stage functionalization. The primary enzyme classes implicated in such a strategy are terpene cyclases and cytochrome P450 monooxygenases (CYPs). researchgate.netoup.com

Terpene cyclases are responsible for catalyzing the complex cyclization cascades that form the core structures of terpenes. In the context of this compound, a terpene cyclase would be essential for the initial formation of the abietane (B96969) skeleton from geranylgeranyl diphosphate (B83284) (GGPP). jmb.or.krnih.gov Subsequently, a specialized enzyme, likely a CYP, would catalyze the key skeletal rearrangement to the icetexane core. nih.govnih.gov

Following the formation of the core structure, CYPs would be crucial for introducing the various hydroxyl groups present on the this compound molecule. CYPs are well-known for their ability to perform highly regio- and stereoselective hydroxylations on complex scaffolds, a task that is often challenging to achieve with conventional chemical reagents. researchgate.netmdpi.com Studies on the biotransformation of abietic acid, an abietane diterpene, using various microorganisms have demonstrated that CYPs can effectively introduce hydroxyl groups at various positions on the diterpene skeleton. oup.comresearchgate.netresearchgate.net

The final steps in a chemoenzymatic synthesis of this compound could involve acyltransferases to introduce the acetyl group. The biosynthesis of other complex diterpenoids, such as forskolin, utilizes acetyltransferases for such late-stage modifications. jmb.or.krnih.gov

While the direct chemoenzymatic synthesis of this compound remains an area for future research, the extensive knowledge of diterpenoid biosynthesis provides a solid foundation for the development of such routes. The modular nature of chemoenzymatic approaches, combining the strengths of both chemical and enzymatic catalysis, holds significant promise for the efficient and sustainable production of this compound and its derivatives. researchgate.netnih.gov

Detailed Research Findings

Currently, there are no published research findings detailing a complete chemoenzymatic synthesis of this compound. However, relevant research on related compounds provides insight into the potential enzymatic steps.

Table 1: Key Enzyme Classes in Diterpenoid Biosynthesis and Their Potential Application to this compound Synthesis

| Enzyme Class | Function in Diterpenoid Biosynthesis | Potential Role in this compound Synthesis | Reference(s) |

| Terpene Cyclases (TCs) | Catalyze the cyclization of GGPP to form various diterpene skeletons. | Formation of the initial abietane precursor skeleton. | nih.govjmb.or.kr |

| Cytochrome P450 Monooxygenases (CYPs) | Mediate oxidative modifications, including hydroxylations and skeletal rearrangements. | Catalysis of the abietane-to-icetexane rearrangement and subsequent regio- and stereoselective hydroxylations. | researchgate.netoup.com |

| Acetyltransferases | Transfer acetyl groups to hydroxyl moieties in late-stage modifications. | Introduction of the acetyl group at the appropriate position on the this compound scaffold. | jmb.or.krnih.gov |

Table 2: Examples of Enzymatic Transformations on Related Diterpene Scaffolds

| Substrate | Enzyme/Organism | Transformation | Product(s) | Reference(s) |

| Abietic Acid | Streptomyces species | Hydroxylation, Dehydrogenation, Aromatization | Various oxidized abietane derivatives | oup.comresearchgate.net |

| Geranylgeranyl Diphosphate (GGPP) | Diterpene Synthases | Cyclization | Various diterpene skeletons (e.g., labdane-related) | jmb.or.krnih.gov |

| Eunicellane Skeleton | Cytochrome P450 (AriF) | Cyclization via C-C bond formation | 6/7/5-fused tricyclic scaffold | nih.govchemrxiv.orgchemrxiv.org |

These examples underscore the potential of biocatalysis to effect complex and selective transformations on diterpenoid skeletons, paving the way for future chemoenzymatic syntheses of this compound.

Investigation of Biological Activities and Molecular Mechanisms

Anti-Inflammatory Activities in Cellular and Preclinical In Vitro/In Vivo Models

Taxamairin A has demonstrated anti-inflammatory activities in both in vitro and in vivo models. polyu.edu.hkpolyu.edu.hk These activities suggest its potential as a therapeutic agent for inflammatory conditions. polyu.edu.hkpolyu.edu.hk

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, AKT, STAT3, PI3K-AKT)

Studies indicate that this compound exhibits moderate anti-inflammatory activity, which involves the modulation of key inflammatory signaling pathways, specifically nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The NF-κB pathway is a crucial regulator of immune responses and inflammation, while MAPK pathways are involved in various cellular processes including inflammation and stress responses. nih.govmdpi.com

Inhibition of Pro-Inflammatory Cytokine and Chemokine Production

The anti-inflammatory effects of this compound are associated with its ability to inhibit the production of pro-inflammatory cytokines and chemokines. polyu.edu.hkpolyu.edu.hk Pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, are critical mediators of inflammation, and their excessive production contributes to various inflammatory diseases. nih.govthermofisher.commdpi.com Chemokines are small proteins that regulate leukocyte migration to sites of inflammation. mdpi.com

Impact on Macrophage Activation and Inflammasome Signaling (e.g., NLRP3)

This compound has been identified as a lead compound in studies investigating the suppression of macrophage activation. polyu.edu.hkpolyu.edu.hk Macrophages are key immune cells that play a central role in initiating and resolving inflammation. polyu.edu.hkpolyu.edu.hknih.gov Their activation leads to the release of inflammatory mediators. mdpi.complos.org While this compound was the initial lead, more detailed investigations into the inhibition of specific inflammasome signaling, such as the NLRP3 inflammasome, and the broad suppression of macrophage activation have been extensively studied with its derivatives, particularly Taxamairin B, which showed higher activity. polyu.edu.hkpolyu.edu.hk The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the production of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.complos.orgthno.orgfrontiersin.org

Specific Molecular Targets and Receptor Engagement (e.g., CD14)

While this compound served as a lead compound, specific molecular targets and receptor engagement, such as CD14, have been more thoroughly investigated for its derivatives like Taxamairin B. polyu.edu.hkpolyu.edu.hk CD14 is a co-receptor for Toll-like receptor 4 (TLR4) and is involved in the recognition of lipopolysaccharide (LPS), a potent activator of inflammatory responses. polyu.edu.hkpolyu.edu.hk

Table 1: Summary of this compound's Anti-Inflammatory Activities

| Activity/Mechanism | In Vitro Models | In Vivo Models | Specific Pathways/Targets | Reference |

| General Anti-inflammatory Activity | Demonstrated | Demonstrated | - | polyu.edu.hkpolyu.edu.hk |

| Modulation of Inflammatory Signaling Pathways | NF-κB, MAPK pathways modulated | - | NF-κB, MAPK | |

| Inhibition of Pro-Inflammatory Cytokine/Chemokine Production | Demonstrated (general) | Demonstrated (general) | - | polyu.edu.hkpolyu.edu.hk |

| Macrophage Activation & Inflammasome Signaling | Lead compound for studies on macrophage suppression | Lead compound for studies on macrophage suppression | - | polyu.edu.hkpolyu.edu.hk |

| Specific Molecular Targets & Receptor Engagement | Lead compound for studies on targets like CD14 | - | - | polyu.edu.hkpolyu.edu.hk |

Anti-Cancer Activities in Cellular Models

This compound has been reported to possess anti-cancer properties. ed.ac.uk

Inhibition of Cancer Cell Proliferation (e.g., HeLa cells, various cancer cell lines)

While this compound has been noted for its anti-cancer properties, specific detailed research findings regarding its direct inhibition of proliferation in well-known cancer cell lines such as HeLa cells, or other various cancer cell lines, are not extensively detailed in the current available literature snippets. ed.ac.uk Other compounds derived from Taxus species, or other natural products, have shown significant inhibition of proliferation in HeLa and other cancer cell lines through various mechanisms. up.ac.zaresearchgate.netnih.govmdpi.comoatext.comfrontiersin.orgexp-oncology.com.ua

Table 2: Summary of this compound's Anti-Cancer Activities

| Activity/Mechanism | Cellular Models | Specific Cell Lines | Detailed Research Findings | Reference |

| General Anti-cancer Activity | Reported to possess | - | - | ed.ac.uk |

| Inhibition of Cell Proliferation | Not extensively detailed for this compound specifically | - | - | - |

Mechanisms of Cytotoxicity (e.g., cell cycle arrest, protein biosynthesis modulation)

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Specifically, it has demonstrated moderate cytotoxicity with an IC₅₀ value of approximately 20 µM in HeLa cells . While direct, detailed mechanisms of cytotoxicity for this compound, such as specific phases of cell cycle arrest or direct modulation of protein biosynthesis, are not extensively detailed in current literature for this compound itself, related compounds within the Taxus genus and the broader class of diterpenoids provide insights into potential mechanisms.

For instance, taxanes, a well-known class of compounds from Taxus species, exert their anticancer effects primarily by stabilizing microtubules, which disrupts normal mitotic spindle dynamics. This stabilization leads to cell cycle arrest in the M phase, ultimately triggering apoptosis in rapidly dividing cancer cells mdpi.com. Similarly, Taxamairin B, a closely related compound, has been shown to inhibit the proliferation of certain cancer cell lines, with its mechanism potentially involving apoptosis induction and disruption of cancer cell proliferation pathways ontosight.ai. Another diterpenoid, uncinatone, has been observed to inhibit cell proliferation and induce G2/M phase cell cycle arrest researchgate.net. These findings suggest that this compound may share similar cytotoxic mechanisms, warranting further investigation into its precise molecular targets and cellular pathways.

Antioxidant Properties and Reactive Oxygen Species Modulation

Compounds structurally related to this compound, such as Taxamairin B and Taxamairin F, and the broader class of icetexane diterpenoids, have demonstrated notable antioxidant properties. Taxamairin F is recognized for its capacity to neutralize free radicals, thereby protecting cells from oxidative stress ontosight.ai. This activity is characteristic of icetexane diterpenoids, which generally exhibit antioxidant effects scribd.com.

More specifically, Taxamairin B has been shown to significantly decrease the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced RAW264.7 cells medchemexpress.com. In in vivo studies, Taxamairin B dose-dependently reduced malondialdehyde (MDA) levels and enhanced superoxide (B77818) dismutase (SOD) activity in the serum of LPS-induced acute lung injury (ALI) mice researchgate.net. These findings highlight the potential for this compound to also possess similar reactive oxygen species modulating and antioxidant capabilities, given their structural similarities and common botanical origins.

Other Noteworthy Preclinical Biological Activities (e.g., Antimicrobial, Lipoxygenase Inhibition)

Beyond cytotoxicity and antioxidant effects, this compound and related compounds exhibit a range of other preclinical biological activities, including significant anti-inflammatory and lipoxygenase inhibitory properties, as well as antimicrobial effects.

Lipoxygenase Inhibition: Several taxamairin-related compounds have demonstrated inhibitory effects on lipoxygenase (LOX), a key enzyme involved in inflammatory pathways scialert.netnih.gov. Taxamairin F and Taxusabietane C have shown LOX inhibitory activity with IC₅₀ values of 73 µM and 69 µM, respectively scialert.netnih.govresearchgate.nethorizonepublishing.com. Taxusabietane A also exhibited considerable LOX inhibitory activity with an IC₅₀ value of 57 ± 0.31 µM researchgate.nethorizonepublishing.comresearchgate.netnih.gov. While the precise mechanism of inhibition for Taxamairin F has not been fully elucidated in the provided literature, molecular docking simulations for Taxusabietane A have explored its molecular interactions within the active site of LOX, suggesting a direct binding mechanism researchgate.netresearchgate.net.

| Compound | LOX Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|

| Taxusabietane A | 57 ± 0.31 µM | researchgate.nethorizonepublishing.comresearchgate.netnih.gov |

| Taxusabietane C | 69 ± 0.31 µM | scialert.netnih.govresearchgate.nethorizonepublishing.com |

| Taxamairin F | 73 ± 0.14 µM | scialert.netnih.govresearchgate.nethorizonepublishing.com |

| Baicalein (Standard) | 22.1 ± 0.03 µM | researchgate.netresearchgate.netnih.gov |

| Tenidap sodium (Standard) | 41.6 ± 0.02 µM | researchgate.net |

Antimicrobial Activity: The broader class of icetexane diterpenoids, to which this compound belongs, has been reported to possess antibacterial and antifungal activities scribd.com. Specifically, Taxamairin B has been investigated for its antimicrobial properties, with preliminary findings suggesting its effectiveness against certain bacterial strains ontosight.ai. Furthermore, Taxus species are generally known to exhibit significant antibacterial activities mdpi.com.

Anti-inflammatory Effects: this compound has been identified to inhibit NF-κB signaling, which contributes to its inflammation-reducing properties . Taxamairin B is recognized as a potent anti-inflammatory agent, capable of decreasing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reducing NO production in LPS-induced RAW264.7 cells medchemexpress.comresearchgate.netresearchgate.net. Other related compounds, including Taxamairin F, Taxusabietane A, Taxusabietane C, and Tasumatrol B, have also been reported to possess anti-inflammatory potentials mdpi.comhorizonepublishing.comresearchgate.net. Icetexanes, including taxamairins, have been shown to significantly decrease LPS-induced NO production in RAW264.7 macrophages google.com.

Integration of Multi-Omics Data for Pathway Elucidation

The application of multi-omics data integration has proven invaluable in elucidating the complex molecular mechanisms underlying the biological activities of compounds like this compound and its analogs. Multi-omics analysis involves the systematic integration and examination of data from multiple biological levels, including genomics, transcriptomics, proteomics, and metabolomics mdpi.comimrpress.comfrontiersin.org. This comprehensive approach allows for a more holistic understanding of complex biological systems and can reveal molecular heterogeneity, identify subtypes, and improve the understanding of disease pathogenesis imrpress.com.

A notable example of this approach within the taxamairin family involves Taxamairin B. RNA sequencing (RNA-seq) analysis was performed to investigate the anti-inflammatory effects of Taxamairin B in LPS-induced RAW264.7 cells. This analysis successfully uncovered the involvement of the PI3K-AKT signaling pathway, which is closely associated with acute inflammatory diseases researchgate.net. Further investigations demonstrated that Taxamairin B dose-dependently decreased the LPS-induced phosphorylation of IκBα, thereby attenuating the phosphorylation and nuclear translocation of the key inflammatory effector protein NF-κB researchgate.net. In vivo studies further corroborated these findings, confirming that Taxamairin B modulates the gene expressions of LPS-induced pro-inflammatory cytokines by down-regulating PI3K-AKT signaling and inhibiting NF-κB translocation researchgate.net. This integrated multi-omics approach provides a robust framework for dissecting the intricate pathways through which taxamairins exert their biological effects.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Pharmacophoric Elements within the Taxamairin Skeleton

A pharmacophore represents the specific arrangement of molecular features necessary for a compound to interact with a biological target and elicit a response. subharti.org For the Taxamairin skeleton, which belongs to the icetexane class of diterpenoids, SAR studies have begun to delineate the key elements crucial for its anti-inflammatory effects. nih.gov

The core 6-7-6 tricyclic framework of the icetexanes is a foundational element of the pharmacophore, providing the rigid scaffold upon which functional groups are displayed in a specific three-dimensional orientation. nih.gov Initial studies using Taxamairin A as a lead compound have led to the synthesis and evaluation of numerous derivatives. polyu.edu.hk This research suggests that the oxygenation pattern on the tricyclic system is a critical determinant of activity. Specifically, the functional groups at positions C3, C11, and C12 appear to be central to the molecule's interaction with its biological targets. nih.govgoogle.com The icetexane core itself, with its unique structural characteristics, has become a focal point for chemists and biologists due to the diverse biological activities exhibited by compounds in this class. google.com

Impact of Functional Group Modifications on Biological Activity

Systematic modification of the functional groups on the this compound scaffold has been a key strategy to probe the SAR and optimize its biological activity. Research has involved the creation of derivative libraries with alterations at various positions on the icetexane nucleus, particularly at C3, C7, C11, and C12. polyu.edu.hkgoogle.com

A study involving the design and synthesis of over twenty chemical derivatives of this compound was conducted to assess their anti-inflammatory activities. polyu.edu.hk The in vitro anti-inflammatory activity of these analogs was evaluated in lipopolysaccharide (LPS)-induced macrophages, with nitric oxide (NO) production serving as a key indicator of the inflammatory response. polyu.edu.hkgoogle.com

Among the synthesized compounds, a derivative identified as Taxamairin B (also referred to as WT-17) demonstrated the most potent anti-inflammatory activity with low toxicity. polyu.edu.hk This highlights the significant impact that subtle structural changes can have on efficacy. The patent literature further describes analogs with modifications at C11, as well as compounds with simultaneous changes at C3, C7, C11, and C12, pointing to these sites as critical for modulating activity. google.com

The table below summarizes the findings from SAR studies on this compound derivatives, focusing on their ability to inhibit NO production.

| Compound | Modification from this compound | Relative Anti-inflammatory Activity (e.g., Inhibition of NO production) | Reference |

|---|---|---|---|

| This compound (TaxA) | Parent Compound | Baseline activity | polyu.edu.hk |

| Taxamairin B (WT-17) | Structural modification (details proprietary/in source) | Highest anti-inflammatory activity among tested derivatives | polyu.edu.hk |

| Analog Library (WT-1, WT-16-20, T1-T8, T14-T18, T25-29) | Various modifications at C3, C7, C11, C12 | Varied; led to identification of Taxamairin B as most potent | polyu.edu.hkgoogle.com |

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of natural products, as the specific three-dimensional arrangement of atoms dictates how a molecule interacts with its target, which is typically a chiral macromolecule like a protein or enzyme. For this compound and its derivatives, stereochemical configuration is a critical factor influencing molecular recognition and, consequently, biological activity.

In the process of synthesizing and characterizing derivatives of this compound, the absolute stereochemistry of the analogs was rigorously established using methods such as the NMR-based Mosher ester method. polyu.edu.hk This meticulous stereochemical assignment is crucial because even minor changes in the orientation of a functional group can lead to a significant loss or alteration of activity. Patent filings for taxamairin analogs also acknowledge the importance of stereoisomerism, often including all possible stereoisomers within their scope, which underscores the need to identify the most active configuration. google.com The defined stereochemistry of the chiral centers within the rigid 6-7-6 tricyclic system of taxamairins is fundamental to presenting the pharmacophoric elements in the correct spatial orientation for optimal binding to their biological target. nih.gov

Design Principles for Enhanced Biological Efficacy

The collective findings from SAR studies provide a set of guiding principles for the rational design of new this compound analogs with enhanced therapeutic potential. The primary goal is to improve biological efficacy, such as anti-inflammatory activity, while maintaining or reducing toxicity. polyu.edu.hk

Key design principles derived from this compound research include:

Focus on the Core Scaffold: The 6-7-6 icetexane ring system is the essential foundation for activity and should be retained. nih.gov

Strategic Functional Group Modification: The oxygen-containing functional groups, particularly at the C11 and C12 positions, are critical. Modifications at these sites, as well as at C3 and C7, offer a promising avenue for enhancing potency. polyu.edu.hkgoogle.com The superior activity of Taxamairin B (WT-17) exemplifies the success of this approach. polyu.edu.hk

Stereochemical Control: Synthesis must be stereoselective to produce the enantiomer with the highest activity. The specific 3D arrangement of the pharmacophore is non-negotiable for effective molecular recognition.

Leveraging a Lead Compound: Using a naturally occurring molecule with known activity, like this compound, as a lead compound is an effective strategy. polyu.edu.hk This allows for targeted modifications aimed at improving a specific biological effect, as demonstrated by the development of a library of over 20 derivatives to find a more potent anti-inflammatory agent. polyu.edu.hk

By applying these principles, researchers can move beyond random screening and engage in the deliberate design of novel compounds, aiming to develop new anti-inflammatory agents with improved efficacy based on the Taxamairin scaffold. polyu.edu.hkgoogle.com

Advanced Analytical and Computational Methodologies in Taxamairin a Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques are fundamental in determining the complex three-dimensional structure of natural products like Taxamairin A. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of complex organic molecules. leibniz-fmp.de For this compound, 1D (¹H and ¹³C) and 2D NMR experiments are employed to establish the core structure and relative configuration. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons, which are critical for determining the relative stereochemistry of the chiral centers within the molecule.

Advanced NMR methods, including the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in weakly aligning media, can offer even greater precision in stereochemical assignments, especially for flexible parts of the molecule. leibniz-fmp.de While standard NMR can define relative stereochemistry, determining the absolute configuration often requires correlation with other techniques or the use of chiral derivatizing agents, which create diastereomers that can be distinguished by NMR. nanalysis.com

Mass Spectrometry (MS) and Chromatography-MS (e.g., HPLC-MS, UPLC-ESI-MS/MS) for Research Purity Assessment and Metabolic Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

When coupled with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), MS becomes a potent tool for assessing the purity of this compound isolates. These hyphenated techniques, like HPLC-MS and UPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry), can separate this compound from other closely related taxoids and impurities present in crude extracts or synthetic reaction mixtures. nih.gov The high sensitivity and selectivity of methods like UPLC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), are also invaluable for metabolic studies. nih.gov These approaches can be used to track the fate of this compound in biological systems, such as human liver microsomes, to understand its metabolic stability and identify potential metabolites. nih.govnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a high-quality single crystal can be obtained. researchgate.netnih.gov This technique involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern is used to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netmit.edu While this effect is stronger for molecules containing heavier atoms, advances in instrumentation and data analysis methods have made it possible to determine the absolute configuration of light-atom molecules, such as this compound, which only contains carbon, hydrogen, and oxygen. mit.edu The Flack parameter is a key value calculated during the final stages of the structure refinement that indicates whether the correct enantiomer has been modeled. nih.govchem-soc.si A value close to zero confirms the assigned absolute configuration with high confidence.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become integral to modern natural product research, offering insights that complement experimental data. researchgate.net These methods allow for the prediction of molecular properties and interactions, guiding further experimental work.

Density Functional Theory (DFT) for Conformation and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. solubilityofthings.comnumberanalytics.com It provides a balance between computational cost and accuracy, making it a valuable tool for studying molecules of the size and complexity of this compound. solubilityofthings.com DFT calculations can be used to predict the most stable conformations of the molecule by calculating the relative energies of different spatial arrangements. numberanalytics.com

Furthermore, DFT is employed to predict various chemical properties and reactivity indices. mdpi.comfrontiersin.org By analyzing the distribution of electron density, it is possible to predict sites within the molecule that are more susceptible to nucleophilic or electrophilic attack, providing insights into its potential chemical transformations. mdpi.com A significant application of DFT in stereochemical studies is the calculation of theoretical optical rotation values. researchgate.net By comparing the calculated optical rotation of a proposed structure with the experimentally measured value, the absolute configuration of the molecule can be corroborated.

Molecular Docking for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a macromolecular target, typically a protein. openaccessjournals.comnih.gov This method is crucial in the early stages of drug discovery for identifying potential biological targets and for predicting the binding affinity between the ligand and the target. nih.govmdpi.com

The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the strength of the interaction for each "pose," providing a prediction of the binding energy. nih.gov By screening this compound against a library of protein structures, molecular docking can generate hypotheses about its mechanism of action, which can then be tested experimentally. mdpi.com This approach helps to prioritize experimental efforts and provides a structural basis for understanding the compound's biological activity. openaccessjournals.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the dynamic behavior of biomolecular systems at an atomic level. nih.govnih.govebsco.com In the context of this compound research, while specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology offers significant potential for elucidating its mechanism of action. MD simulations can model the interactions between this compound (the ligand) and its biological targets (e.g., proteins, enzymes) over time, offering a deeper understanding than static models like molecular docking. mdpi.comhilarispublisher.com

The primary purpose of employing MD simulations in studying this compound would be to observe the stability of the ligand-target complex, identify key amino acid residues involved in the binding, and calculate the binding free energy. This information is crucial for rational drug design and for optimizing the structure of this compound to enhance its therapeutic effects. The general workflow of an MD simulation for a ligand-target interaction is outlined below.

General Workflow for Molecular Dynamics Simulation of a Ligand-Target Complex:

| Step | Description |

| 1. System Preparation | The initial 3D structures of the target protein and the ligand (this compound) are obtained, often from experimental methods like X-ray crystallography or predicted through homology modeling. The ligand is then docked into the binding site of the protein to generate an initial complex structure. |

| 2. Solvation | The protein-ligand complex is placed in a simulation box and surrounded by solvent molecules, typically water, to mimic the physiological environment. Ions are also added to neutralize the system and achieve a specific ionic concentration. |

| 3. Energy Minimization | The energy of the system is minimized to relax any steric clashes or unfavorable geometries in the initial structure. This step ensures the stability of the system before the dynamics simulation begins. |

| 4. Equilibration | The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to the desired level (e.g., 1 atm). This is done in a stepwise manner to allow the system to reach a stable state where temperature, pressure, and density are constant. |

| 5. Production MD | Once the system is equilibrated, the production simulation is run for a specific period, typically ranging from nanoseconds to microseconds. During this phase, the trajectories of all atoms are saved at regular intervals, providing a detailed movie of the molecular motions. |

| 6. Trajectory Analysis | The saved trajectories are analyzed to extract meaningful information. This includes calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, identifying hydrogen bonds and other non-covalent interactions, and calculating binding free energies using methods like MM/PBSA or MM/GBSA. |

By applying such a computational approach, researchers can gain valuable insights into the dynamic nature of this compound's interactions with its biological targets, which is essential for understanding its pharmacological activity.

Quantitative Analytical Methods for Research Applications (e.g., Bioassay Validation)

The accurate quantification of this compound in various samples is essential for research applications, including pharmacokinetic studies, quality control of natural product extracts, and the validation of bioassays. pharmaceutical-networking.com Bioassay validation ensures that the method is suitable for its intended purpose, providing reliable and reproducible data. gmp-compliance.orgsri.comedraservices.nl While specific quantitative methods exclusively developed for this compound are not widely reported, established techniques for the analysis of related abietane (B96969) diterpenes can be readily adapted.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a commonly used method for the quantification of abietane diterpenes. frontiersin.orgresearchgate.netnih.gov This technique separates the compound of interest from a complex mixture, and the DAD detector allows for the identification and quantification based on the compound's specific UV-Vis absorption spectrum. For validation, key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be determined. mdpi.com

Another powerful technique for the quantitative analysis of abietane diterpenes is Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. mdpi.com This method offers the advantage of not requiring an identical standard for quantification, as it relies on the integration of specific proton signals of the analyte relative to a known amount of an internal standard.

Key Parameters for Bioassay Validation:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | Recovery within 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD < 15% (for intra-day and inter-day precision) |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No interference at the retention time of the analyte |

In a study on the production of abietane diterpenes in Taxus cuspidata cell cultures, the amount of this compound produced was quantified, indicating the application of such analytical methods. tandfonline.com The reported yield of this compound was 4,983 mg/kg fresh cell weight in elicited cambial meristematic cells, a value significantly higher than that from dedifferentiated cells, which only produced trace amounts. tandfonline.com This highlights the importance of robust quantitative methods for bioprocess optimization and product yield determination.

Future Research Directions and Expanding Therapeutic Potential

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

While the complete biosynthetic pathway of Taxamairin A remains to be fully elucidated, it is understood that icetexane diterpenoids are derived from the five-carbon precursor isopentenyl diphosphate (B83284), which is produced via the mevalonate (B85504) or non-mevalonate pathway. researchgate.net The formation of the characteristic 6-7-6 tricyclic scaffold of icetexanes is a complex process involving multiple enzymatic steps. researchgate.net Research into the biosynthesis of related diterpenoids, such as fusicoccins, has revealed the involvement of multifunctional enzymes and P450 enzymes in their formation and modification. researchgate.net

Future research should focus on identifying and characterizing the specific enzymes responsible for the cyclization and subsequent oxidative modifications leading to this compound. This could involve:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Taxus mairei, the plant source of this compound, to identify candidate genes for diterpene synthases and cytochrome P450 monooxygenases. rsc.org

Heterologous Expression: Expressing candidate genes in microbial hosts like E. coli or yeast to functionally characterize the enzymes and confirm their role in the biosynthetic pathway. researchgate.netrsc.org

In Vitro Reconstitution: Reconstituting the biosynthetic pathway in vitro using purified enzymes to understand the precise sequence of reactions and intermediates.

A plausible biosynthetic pathway for a related abeo-icetexane-type diterpenoid has been proposed, suggesting a series of complex rearrangements. researchgate.net The discovery of the enzymes involved in this compound biosynthesis would not only provide fundamental scientific knowledge but also offer tools for its biotechnological production. rsc.org

Development of Novel Synthetic Routes for Scalable Production

The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. sioc.ac.cnnih.gov Current synthetic strategies for icetexane diterpenoids often involve lengthy and low-yielding steps, which limits their broad biological evaluation. researchgate.net

Key areas for future synthetic development include:

Catalytic Methods: Employing powerful catalytic methods, such as gold-catalyzed cyclizations and intramolecular Heck reactions, to construct the core tricyclic skeleton efficiently. researchgate.netacs.orgnih.gov Research has demonstrated the successful application of a gold-catalyzed cyclization to create the acs.orgnih.govnih.gov-fused tricyclic core of Taxamairin B. acs.orgnih.govresearchgate.net

Bio-inspired Strategies: Mimicking nature's synthetic machinery to develop novel and efficient chemical transformations. sioc.ac.cn

The goal is to develop a synthetic route that is not only high-yielding but also amenable to large-scale production, providing sufficient material for extensive preclinical and potential clinical studies. sioc.ac.cn

Identification of New Biological Targets and Mechanisms of Action

Initial studies have shown that this compound possesses moderate anti-inflammatory activity, potentially through the inhibition of the NF-κB and MAPK signaling pathways. polyu.edu.hk However, a comprehensive understanding of its molecular targets and mechanisms of action is still lacking.

Future research in this area should aim to:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and CRISPR-Cas9 screens to identify the direct binding partners of this compound in cells.

Pathway Analysis: Utilizing multi-omics approaches, including transcriptomics and proteomics, to map the downstream signaling pathways modulated by this compound.

Mechanism of Action Elucidation: Investigating how this compound interacts with its targets to exert its biological effects, which could involve inhibiting enzyme activity, disrupting protein-protein interactions, or modulating gene expression.

Identifying the specific molecular targets of this compound will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogs. ontosight.ai

Application of Synthetic Biology for Engineered Biosynthesis

Synthetic biology offers a promising avenue for the sustainable and scalable production of this compound and its analogs. nih.govembopress.org By harnessing the power of engineered microorganisms, it may be possible to produce these complex molecules from simple, renewable feedstocks. embopress.org

Key steps in this approach include:

Pathway Reconstruction: Assembling the complete biosynthetic pathway for this compound in a microbial host, such as yeast or E. coli. rsc.orgnih.gov This requires the identification and cloning of all the necessary biosynthetic genes.

Metabolic Engineering: Optimizing the host organism's metabolism to enhance the flux towards this compound production. nih.gov This can involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions.

Enzyme Engineering: Modifying the biosynthetic enzymes to improve their activity, stability, or substrate specificity, potentially leading to the production of novel analogs.

The successful application of synthetic biology for the production of other complex natural products, such as artemisinin (B1665778) and paclitaxel, demonstrates the feasibility of this approach for this compound. nih.govnih.gov

Computational-Guided Drug Design Based on the this compound Scaffold

Computational methods are becoming increasingly powerful tools in drug discovery and development. nih.govresearchgate.net Structure-based drug design (SBDD) and ligand-based drug design can be used to guide the optimization of the this compound scaffold. researchgate.netgardp.org

Future computational efforts should focus on:

Molecular Docking: If a biological target of this compound is identified and its 3D structure is known, molecular docking can be used to predict how this compound and its analogs bind to the target. gardp.org This information can guide the design of new compounds with improved binding affinity and selectivity.

Pharmacophore Modeling: Developing a pharmacophore model based on the known structure-activity relationships of this compound and its analogs. This model can then be used to virtually screen large compound libraries to identify new potential hits.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. researchgate.net

By integrating computational approaches with experimental validation, the drug discovery process for this compound-based therapeutics can be significantly accelerated. bio.orgmdpi.com

Investigation of Analogue Libraries for Optimized Biological Profiles

The synthesis and screening of analogue libraries are essential for exploring the structure-activity relationship (SAR) of this compound and for identifying compounds with improved therapeutic properties. ontosight.ai By systematically modifying different parts of the this compound molecule, it is possible to enhance its potency, selectivity, and pharmacokinetic profile.

Future work in this area should involve:

Focused Libraries: Designing and synthesizing libraries of analogs with specific modifications to regions of the molecule predicted to be important for biological activity based on SAR and computational studies.

Diversity-Oriented Synthesis: Creating a diverse range of analogs to explore a wider chemical space and potentially discover new biological activities.

Comprehensive Biological Screening: Evaluating the analogue libraries in a battery of in vitro and in vivo assays to assess their efficacy, selectivity, and potential off-target effects.

A study focused on Taxamairin B, a related compound, involved the design and synthesis of over twenty chemical derivatives based on the anti-inflammatory potential of this compound, which was used as a lead compound. polyu.edu.hk This highlights the potential of generating and screening analogue libraries to identify candidates with enhanced biological activity. polyu.edu.hk

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov Applying these principles to the synthesis of this compound is crucial for developing a sustainable and cost-effective manufacturing process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. nih.gov The use of gold catalysis in the synthesis of the icetexane core is a step in this direction. acs.orgnih.gov

Benign Solvents: Replacing hazardous organic solvents with safer alternatives, such as water or supercritical fluids. nih.gov

By incorporating green chemistry principles from the outset, the synthesis of this compound can be made more efficient, less wasteful, and more environmentally friendly.

Q & A

Q. How can researchers ensure methodological transparency when reporting this compound’s mechanisms of action?

- Methodological Answer : Provide raw imaging data (e.g., confocal microscopy) in supplemental files. Detail antibody sources (e.g., catalog numbers, validation protocols) and include positive/negative controls in all assays. Use the MDAR (Materials, Design, Analysis, Reporting) checklist for rigor .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.